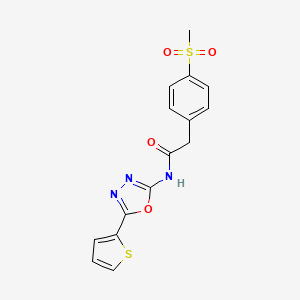

3-(9H-Fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The Arndt-Eistert protocol has been successfully applied to synthesize this compound starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem and NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The molecular weight of this compound is 409.44 . It is a powder at room temperature . The IUPAC name is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid .Applications De Recherche Scientifique

Synthesis and Derivative Formation Aryl carboxamides like 3-(9H-Fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid are integral structural units in various biologically active compounds. The synthesis of mono- and difluoronaphthoic acids, related to naphthoic acid derivatives, has been explored. These compounds, including 5-, 6-, 7-, and 8-fluoro-1-naphthalenecarboxylic acids, were synthesized through elaborate processes involving electrophilic fluorination, intramolecular Friedel-Crafts cyclization, and aromatization, highlighting the complexity and versatility in forming these fluorene-related structures (Tagat et al., 2002).

Fluorescence Sensing Fluorene compounds have been identified as crucial elements in fluorescence sensing. For instance, specific fluorene derivatives have been synthesized for enantioselective sensing of chiral amino alcohols, indicating the potential of fluorene-related compounds in analytical and diagnostic applications (Liu, Pestano, & Wolf, 2008).

Chemical Modification and Protection The modification and protection of specific groups in fluorene compounds are crucial for various synthetic applications. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, for example, is used to protect hydroxy-groups, demonstrating the importance of fluorene derivatives in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Molecular Recognition and Complexation Fluorene-based compounds have been utilized in molecular recognition and complexation studies. Molecular clefts derived from 9,9′-spirobi[9H-fluorene], for example, have demonstrated significant enantioselective complexation of pyranosides and dicarboxylic acids, revealing the potential of fluorene compounds in the field of chiral recognition and separation (Cuntze et al., 1995).

Coordination Polymers and Sensor Applications Coordination polymers based on fluorene compounds have been synthesized, which show promise in various applications including electrochemical, luminescent, and fluorescence responses. These polymers demonstrate the multifunctional nature of fluorene derivatives, particularly in the field of materials science and sensor technology (Zhao et al., 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4/c28-25(29)23-14-17(13-16-7-1-2-8-18(16)23)27-26(30)31-15-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24/h1-14,24H,15H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXVYFMMMUZNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2646977.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2646991.png)

![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)